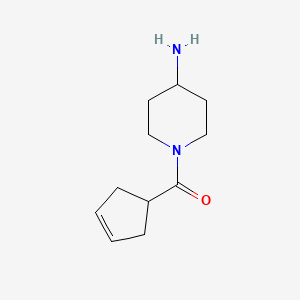

3-(trans-4-Aminocyclohexyl)propanenitrile

Overview

Description

“3-(trans-4-Aminocyclohexyl)propanenitrile” is a chemical compound with the molecular formula C9H17N2 . It is closely related to “3-(4-Aminocyclohexyl)propanoic acid”, which has the empirical formula C9H17NO2 and a molecular weight of 171.24 .

Synthesis Analysis

The synthesis of compounds similar to “3-(trans-4-Aminocyclohexyl)propanenitrile” has been described in the literature. For instance, a process for the preparation of trans-4-aminocyclohexanol involves separating a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol by adding sufficient KOH or NaOH to an aqueous solution of the mixture to lower the freezing point of the solution to at least -5°C and cooling the solution to crystallize the trans isomer . Another method involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux, conditions that lead to the β-enaminoketones .Scientific Research Applications

Synthesis of Heterocyclic Systems

3-(trans-4-Aminocyclohexyl)propanenitrile and its analogs, such as 2-amino-2-alkyl(aryl)propanenitriles, are used as precursors in the synthesis of various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds serve as key building blocks for synthesizing chemically and biologically significant heterocycles (Drabina & Sedlák, 2012).

Study of Intramolecular Interactions

In the theoretical domain, studies on molecules like 3-(trans-4-Aminocyclohexyl)propanenitrile provide insights into intramolecular hydrogen bonds and anomeric effects. These studies are crucial for understanding molecular stability and geometrical trends, which can be compared with experimental data (Fernández, Vázquez, & Ríos, 1992).

Biocatalytic Synthesis

The compound and its variants are subjects in biocatalytic synthesis. For example, the nitrilase-mediated transformation of gamma-amino nitriles, including 3-(trans-4-Aminocyclohexyl)propanenitrile, is used to prepare carbocyclic gamma-amino acids in high enantiomeric purity. Such syntheses contribute to developing biologically active molecules with specific stereochemical configurations (Winkler, Knall, Kulterer, & Klempier, 2007).

Antimicrobial Applications

Derivatives of 3-(trans-4-Aminocyclohexyl)propanenitrile, such as 2-arylhydrazononitriles, are used in synthesizing heterocyclic substances with significant antimicrobial activities. These compounds show promise against Gram-negative and Gram-positive bacteria and yeast, indicating their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Photocatalysis and Reaction Studies

Research involving 3-(trans-4-Aminocyclohexyl)propanenitrile also extends to photocatalysis and reaction mechanism studies. For instance, understanding the reactivity of similar compounds under various conditions, such as photolysis, provides insights into the formation of complex reaction intermediates and products, beneficial for designing novel chemical processes (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Environmental Applications

In the environmental field, derivatives of 3-(trans-4-Aminocyclohexyl)propanenitrile are studied for their degradation in specific settings, like the Fe(0)/GAC micro-electrolysis system. Such research is significant for understanding and improving methods for pollutant removal from aqueous solutions (Lai, Zhou, Yang, Yang, & Wang, 2013).

Safety and Hazards

The safety data sheet for a related compound, trans-4-Aminocyclohexanol hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(4-aminocyclohexyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c10-7-1-2-8-3-5-9(11)6-4-8/h8-9H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAHCOQPDIUSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)

![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)

![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)

![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)